3-Bromo-5-chloro-2-iodophenol

Catalog No.
S15979583
CAS No.
M.F
C6H3BrClIO
M. Wt
333.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-2-iodophenol

Product Name

3-Bromo-5-chloro-2-iodophenol

IUPAC Name

3-bromo-5-chloro-2-iodophenol

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

InChI

InChI=1S/C6H3BrClIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H

InChI Key

WQGQYMMNSFPKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)I)Br)Cl

3-Bromo-5-chloro-2-iodophenol is an organic compound with the molecular formula C6H3BrClIOC_6H_3BrClIO and a molecular weight of 333.35 g/mol. This compound features three halogen substituents (bromine, chlorine, and iodine) on a phenolic ring, which significantly influences its chemical properties and reactivity. The presence of these halogens can enhance the compound's biological activity and its utility in various

, including:

  • Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles, making the compound versatile for further functionalization.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens can facilitate electrophilic substitution reactions on the aromatic ring.
  • Cross-Coupling Reactions: The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex organic structures.

Research indicates that compounds similar to 3-bromo-5-chloro-2-iodophenol exhibit significant biological activities, including:

  • Antioxidant Properties: Compounds with similar structures have shown the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antimicrobial Activity: Studies have reported that halogenated phenols can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .
  • DNA Interaction: Some derivatives may intercalate with DNA, potentially leading to applications in cancer treatment or as biochemical probes .

Various methods exist for synthesizing 3-bromo-5-chloro-2-iodophenol:

  • Bromination and Chlorination: Starting from a suitable phenolic compound, bromination followed by chlorination can yield the desired product. This method involves using brominating agents like bromine or N-bromosuccinimide in the presence of chlorinating agents.
  • Iodination: Iodine can be introduced via electrophilic substitution on a pre-brominated or chlorinated phenol.
  • Hydrolysis Methods: Hydrolysis of specific precursors under acidic conditions has been reported to produce 3-bromo-5-chloro-2-iodophenol efficiently .

3-Bromo-5-chloro-2-iodophenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for drug development.
  • Chemical Synthesis: It is used as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Its properties may be exploited in developing new materials with specific functionalities.

Studies have investigated the interactions of 3-bromo-5-chloro-2-iodophenol with biomolecules:

  • Protein Binding: Research indicates that similar compounds may bind reversibly to serum albumins, which could influence their pharmacokinetics and bioavailability .
  • DNA Binding Studies: The ability to intercalate into DNA suggests potential applications in gene therapy or as anticancer agents, where such binding could inhibit cell proliferation .

Several compounds share structural similarities with 3-bromo-5-chloro-2-iodophenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-3-chlorophenolC6H4BrClOC_6H_4BrClOLacks iodine; more commonly studied.
4-Chloro-3-iodophenolC6H4ClIOC_6H_4ClIOSimilar halogen substitutions; different position.
3-Bromo-5-chloro-salicylaldehydeC7H4BrClOC_7H_4BrClOContains an aldehyde group; different reactivity profile.

Uniqueness of 3-Bromo-5-Chloro-2-Iodophenol

The unique combination of bromine, chlorine, and iodine substituents on the aromatic ring distinguishes 3-bromo-5-chloro-2-iodophenol from its analogs. This specific arrangement may lead to unique reactivity patterns and biological activities that are not present in other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

331.81005 g/mol

Monoisotopic Mass

331.81005 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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